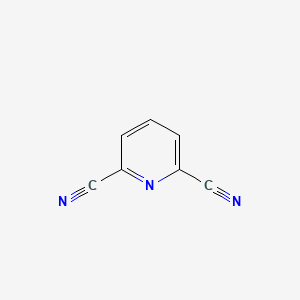

Pyridine-2,6-dicarbonitrile

Description

Contextualization within Pyridine (B92270) Chemistry

Pyridine-2,6-dicarbonitrile belongs to the vast family of pyridine derivatives, which are heterocyclic organic compounds of significant interest in various fields of chemistry. rptu.de The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a fundamental structural motif found in numerous natural products, pharmaceuticals, and functional materials. rptu.de The introduction of two nitrile (-C≡N) groups at the 2 and 6 positions of the pyridine ring imparts distinct electronic properties and reactivity to the molecule. These electron-withdrawing nitrile groups significantly influence the electron density of the pyridine ring, making it a valuable building block for the synthesis of more complex molecular architectures. researchgate.net

Significance in Modern Chemical Synthesis and Applications

The strategic placement of the two nitrile groups in this compound offers a versatile platform for a wide array of chemical transformations. It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. beilstein-journals.org The nitrile functionalities can be readily converted into other functional groups, such as carboxylic acids, amides, and amines, opening up avenues for the creation of diverse molecular libraries. uni-duesseldorf.de Furthermore, the nitrogen atom of the pyridine ring and the nitrogen atoms of the nitrile groups can act as coordination sites for metal ions, making this compound and its derivatives valuable ligands in coordination chemistry for the development of catalysts and sensors. beilstein-journals.org In the realm of materials science, its derivatives are being explored for their potential in creating organic semiconductors and light-emitting materials. beilstein-journals.org

Research Landscape and Emerging Trends

The research landscape surrounding this compound is dynamic and expanding. A significant area of focus is its application in the synthesis of nitrogen-rich compounds, such as tetrazoles and triazines, which are of interest for their energetic properties and as ligands in coordination chemistry. chemicalbook.com The conversion of the nitrile groups into amidoximes is another active area of research, as these derivatives show promise as chelating agents for metal ions. nih.gov

A particularly exciting and emerging trend is the use of this compound as a core scaffold for the design of materials with novel photophysical properties, especially for applications in organic light-emitting diodes (OLEDs). beilstein-journals.org Researchers are actively investigating how the substitution pattern on the this compound framework influences the electronic and photoluminescent properties of the resulting materials, with a particular focus on achieving thermally activated delayed fluorescence (TADF). beilstein-journals.orgtjpr.org

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2893-33-6 |

| Molecular Formula | C₇H₃N₃ |

| Molecular Weight | 129.12 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 123-127 °C |

| Boiling Point | 290.0±20.0 °C (Predicted) |

| Density | 1.25±0.1 g/cm³ (Predicted) |

| InChI Key | XNPMXMIWHVZGMJ-UHFFFAOYSA-N |

Table 2: Synthesis of Key Derivatives from this compound

| Derivative | Reagents and Conditions | Yield (%) | Reference |

| 2,6-bis(2H-tetrazol-5-yl)pyridine | NaN₃, NH₄Cl, DMF, 110 °C, 10 h | 72 | chemicalbook.com |

| Pyridine-2,6-dicarboxamide | Rhodococcus erythropolis A4, 118 h | 35 | uni-duesseldorf.de |

| 2,6-bis(α-aminoisopropyl)pyridine | (1) NaOMe, MeOH, rt, 16 h (2) NH₄Cl, rt, 2 days | 91 | nih.gov |

| Pyridine-2,6-bis(amidoxime) | Hydroxylamine (B1172632) hydrochloride, NaOH, H₂O/EtOH, 40-50 °C, 1.5 h | 85 | nih.gov |

Table 3: Photophysical Properties of Selected Pyridine-dicarbonitrile Derivatives for OLED Applications

| Compound | λem (nm) | PLQY (%) | ΔEST (eV) | Application |

| 2,6-Di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile (CPC) | - | Fair | Extremely Small | Blue TADF Emitter |

| Phenyl-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives | - | 89 | - | High EQE OLEDs |

| Pyridine-3,5-dicarbonitriles with substituted carbazoles | 453-550 | up to 98 | - | Blue to Yellow TADF Emitters |

| Orange-red/red TADF emitters from pyridine-3,5-dicarbonitrile | - | up to 91 | 0.01 | Orange-Red/Red TADF-OLEDs |

Structure

3D Structure

Properties

IUPAC Name |

pyridine-2,6-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3/c8-4-6-2-1-3-7(5-9)10-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPMXMIWHVZGMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1035912-58-3 | |

| Record name | 2,6-Pyridinedicarbonitrile, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1035912-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50183130 | |

| Record name | Pyridine-2,6-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2893-33-6 | |

| Record name | 2,6-Pyridinedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2893-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine-2,6-dicarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002893336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine-2,6-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,6-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Pyridine 2,6 Dicarbonitrile and Its Derivatives

Established Synthetic Pathways

Nucleophilic Substitution Reactions

The introduction of cyano groups onto a pyridine (B92270) ring to form Pyridine-2,6-dicarbonitrile can be accomplished through nucleophilic substitution reactions. smolecule.com This method involves the displacement of leaving groups on the pyridine ring by a cyanide nucleophile. A common precursor for this reaction is 2,6-dichloropyridine (B45657). The synthesis involves reacting 2,6-dichloropyridine with a cyanide salt, such as sodium or potassium cyanide, in a suitable solvent. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the cyanide ions replace the chloride ions at the 2 and 6 positions of the pyridine ring.

Another approach within nucleophilic substitution involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring, making it more susceptible to nucleophilic attack. researchgate.net Deoxygenative nucleophilic halogenation of pyridine N-oxides can produce 2-halo-substituted pyridines, which can then undergo subsequent nucleophilic substitution with a cyanide source to yield the desired dinitrile. researchgate.net

Conversion from Pyridine-2,6-dicarboxylic Acid Derivatives

This compound can be synthesized from derivatives of Pyridine-2,6-dicarboxylic acid. smolecule.com One common method is the dehydration of Pyridine-2,6-dicarboxamide. This reaction typically involves heating the dicarboxamide with a strong dehydrating agent, such as phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂), to remove two molecules of water and form the two nitrile groups.

Alternatively, Pyridine-2,6-dicarboxylic acid can be converted to its corresponding acid chloride, Pyridine-2,6-dicarbonyl dichloride, by reacting it with a chlorinating agent like thionyl chloride or oxalyl chloride. google.commdpi.com The resulting diacid chloride can then be reacted with ammonia (B1221849) to form the dicarboxamide, which is subsequently dehydrated to the dinitrile. Another route involves the direct conversion of the dicarboxylic acid to the dinitrile, although this is less common. This can be achieved by heating the dicarboxylic acid with a catalyst and a nitrogen source under specific conditions.

Researchers at the OIST have developed a one-pot method to synthesize 4-substituted pyridine-2,6-dicarboxylic acid derivatives from pyruvates and aldehydes, which can serve as precursors for this compound. oist.jpamanote.com

Deoxygenative Chlorination Approaches

Deoxygenative chlorination is a method that can be employed to synthesize precursors for this compound, such as 2,6-dichloropyridine. This approach often starts from a pyridine N-oxide derivative. The N-oxide is activated, typically with an electrophilic reagent, which facilitates a nucleophilic attack by a chloride source. researchgate.net For instance, heating pyridine N-oxides with sulfuryl chloride (SO₂Cl₂) can lead to the formation of chlorinated pyridines. researchgate.net Similarly, oxalyl chloride in the presence of a base like triethylamine (B128534) has been used to achieve high yields and regioselectivity in the synthesis of 2-halopyridines from pyridine N-oxides. researchgate.net Once the 2,6-dichloro- or other dihalo-pyridine is obtained, it can be converted to this compound via nucleophilic substitution with a cyanide salt as described in section 2.1.1.

Catalytic and Multicomponent Synthesis

One-Pot Multicomponent Condensation Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, avoiding the isolation of intermediates. jocpr.com This approach is particularly valuable for creating libraries of structurally diverse compounds. jocpr.comias.ac.in

A prominent multicomponent reaction for synthesizing highly functionalized pyridine derivatives, including those with dinitrile functionalities, involves the condensation of an aldehyde, malononitrile, and a thiol. jocpr.comias.ac.in These reactions are typically carried out under basic conditions, utilizing catalysts such as piperidine (B6355638), triethylamine, or morpholine. jocpr.com The reaction proceeds through a cascade of reactions, including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization to yield the pyridine core.

Various catalysts have been explored to improve the efficiency and conditions of this reaction. For instance, sodium silicate (B1173343) has been used as an effective catalyst for the one-pot synthesis of pyridine dicarbonitriles in ethanol (B145695). koreascience.kr Nanocrystalline magnesium oxide has also been shown to be an efficient and reusable catalyst for the synthesis of 2-amino-4-aryl-3,5-dicyano-6-sulfanylpyridines. ias.ac.in Furthermore, hydrotalcite, a solid base, has been employed as a reusable catalyst for the multicomponent reaction of aldehydes, malononitrile, and thiophenol, affording good to excellent yields of the desired pyridine derivatives. growingscience.com The use of such solid catalysts simplifies the workup procedure and often allows for milder reaction conditions.

Below is a table summarizing various catalytic systems used in the one-pot synthesis of pyridine dicarbonitrile derivatives.

| Catalyst | Reactants | Product Type | Key Features |

| Sodium Silicate | Aldehyde, Malononitrile, Thiol | Pyridine dicarbonitriles | Good yields in ethanol. koreascience.kr |

| Nanocrystalline Magnesium Oxide | Aldehydes, Thiols, Malononitrile | 2-amino-4-aryl-3,5-dicyano-6-sulfanylpyridines | Moderate to high yields, reusable catalyst. ias.ac.in |

| Hydrotalcite (Mg-Al) | Aldehydes, Malononitrile, Thiophenol | Pentasubstituted pyridines | Good to excellent yields, reusable solid base catalyst. growingscience.com |

| Ammonia | Aldehyde, Malononitrile, Thiophenol | Highly functionalized pyridines | Efficient and promising protocol. jocpr.com |

| Nanomagnetic Fe₃O₄@SiO₂@ZnCl₂ | Malononitrile, Ammonium (B1175870) acetate, Aldehydes | 2,6-diamino-4-arylpyridine-3,5-dicarbonitriles | Cost-effective, reusable, solvent-free conditions. researchgate.net |

Biocatalytic Transformations

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. These methods are valued for their high selectivity, mild reaction conditions, and environmental compatibility.

Enzymatic Biotransformation Processes

The enzymatic biotransformation of this compound has been successfully demonstrated using whole cells of the bacterium Rhodococcus erythropolis. chemsrc.comsigmaaldrich.comsigmaaldrich.com This process involves the selective hydration of one of the two nitrile groups on the pyridine ring.

Specifically, Rhodococcus erythropolis A4 catalyzes the transformation of this compound into 6-cyanopyridine-2-carboxamide. chemsrc.comsigmaaldrich.com Research has shown that this biotransformation is highly efficient, achieving a yield of 83% in just 10 minutes. chemsrc.comsigmaaldrich.com If the reaction is allowed to proceed for a much longer duration (e.g., 118 hours), the intermediate 6-cyanopyridine-2-carboxamide can be further hydrated to form 2,6-pyridinedicarboxamide, albeit in a lower yield of around 35%. sigmaaldrich.com This selective hydration highlights the potential of nitrilase enzymes present in these microorganisms for producing valuable pyridine derivatives.

Table 4: Biotransformation of this compound This table is interactive. You can sort and filter the data.

| Biocatalyst | Substrate | Product | Yield | Reaction Time | Reference |

|---|---|---|---|---|---|

| Rhodococcus erythropolis A4 | This compound | 6-Cyanopyridine-2-carboxamide | 83% | 10 min | chemsrc.comsigmaaldrich.com |

Reactivity and Derivatization Chemistry of Pyridine 2,6 Dicarbonitrile

Transformations of Nitrile Functionalities

The two nitrile groups on the pyridine-2,6-dicarbonitrile molecule are the primary sites of its chemical reactivity. They readily undergo a variety of transformations, including cyclizations, hydrolysis, reductions, and additions, to yield diverse functional derivatives.

Cyclization Reactions

The nitrile functionalities of this compound can participate in cyclization reactions to form fused or linked heterocyclic systems. These reactions leverage the reactivity of the cyano groups with various reagents to construct new rings. For instance, derivatives of this compound can undergo intramolecular cyclization to form thieno[2,3-b]pyridines. scielo.br In one documented pathway, a 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitrile derivative is alkylated with an α-halogen compound, and the resulting intermediate undergoes spontaneous intramolecular cyclization to yield the thieno[2,3-b]pyridine (B153569) structure. scielo.br

Another example involves the photochemical cycloaddition of dienes to form bicyclic structures, which can serve as precursors to piperidine (B6355638) systems. These reactions highlight the utility of the dinitrile as a scaffold for building complex, multi-ring molecules.

Hydrolysis to Carboxylic Acids

The nitrile groups can be hydrolyzed to carboxylic acids under appropriate conditions. This transformation typically requires harsh conditions, such as strong acid or base and high temperatures, due to the stability of the nitrile group. The complete hydrolysis of both nitrile groups in this compound yields the corresponding pyridine-2,6-dicarboxylic acid. Each nitrile group requires two molecules of water for the conversion to a carboxylic acid. google.com

| Product | Reagents/Catalyst | Conditions | Reference |

| Pyridine-2,6-dicarboxylic acid | Water, Acid or Base | High Temperature | google.com |

| Pyridine-2,6-dicarboxylic acid | Nitrilase / Nitrile hydratase & Amidase | Biocatalytic Conditions | researchgate.netthieme-connect.de |

Reductions to Amines

The reduction of the nitrile groups in this compound leads to the formation of primary amines, specifically yielding 2,6-bis(aminomethyl)pyridine. This transformation is crucial for synthesizing pyridine-based ligands and other functional molecules. A variety of reducing agents can accomplish this conversion. organic-chemistry.org Common methods include catalytic hydrogenation or the use of chemical hydrides. For instance, reagents like ammonia (B1221849) borane (B79455) can reduce nitriles to primary amines under thermal conditions. organic-chemistry.org More sophisticated methods may employ samarium(II) iodide (SmI₂) activated with Lewis bases, which allows for the reduction under mild, single-electron transfer conditions with excellent functional group tolerance. organic-chemistry.org The resulting diamine is a valuable tridentate ligand. sigmaaldrich.comchemicalbook.com

Formation of Bis-tetrazoles

A significant reaction of this compound is its conversion into 2,6-di(2H-tetrazol-5-yl)pyridine through a [3+2] cycloaddition reaction with an azide (B81097) source. This transformation creates a key ligand structure used in coordination chemistry. chemicalbook.comasianpubs.org The reaction is typically carried out by heating the dinitrile with sodium azide (NaN₃) and an ammonium (B1175870) salt, such as ammonium chloride (NH₄Cl), in a high-boiling polar aprotic solvent like dimethylformamide (DMF). chemicalbook.comsmolecule.com The addition of lithium chloride (LiCl) can facilitate the reaction. chemicalbook.com

Table 1: Synthesis of 2,6-di(2H-tetrazol-5-yl)pyridine

| Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|

The resulting bis-tetrazole derivative acts as a tridentate N-donor ligand, capable of coordinating with various transition metals. asianpubs.org

Synthesis of Bis(amidoxime)s

This compound reacts with hydroxylamine (B1172632) (NH₂OH) to produce pyridine-2,6-bis(amidoxime). smolecule.com Amidoximes are important functional groups, particularly for their ability to chelate metal ions. chemicalbook.com The synthesis can be performed by treating a solution of the dinitrile in ethanol (B145695) with an aqueous solution of hydroxylamine. The reaction generally proceeds at room temperature over several hours. chemicalbook.com An alternative procedure involves using hydroxylamine hydrochloride with a base like sodium hydroxide (B78521) (NaOH) in an aqueous ethanol solution, which may involve gentle heating to 40-50 °C to drive the reaction to completion, affording high yields. chemicalbook.com

Table 2: Synthesis of Pyridine-2,6-bis(amidoxime)

| Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Hydroxylamine (50% aq. solution) | Ethanol | Room Temp. | 20 h | - | chemicalbook.com |

Nucleophilic Aromatic Substitution on the Pyridine (B92270) Core

The pyridine ring is generally electron-deficient compared to benzene (B151609), making it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the presence of the two strongly electron-withdrawing nitrile groups in this compound. Nucleophilic attack on the pyridine ring is regioselective, preferentially occurring at the C-2, C-4, and C-6 positions (ortho and para to the ring nitrogen). stackexchange.comyoutube.com This is because the anionic intermediate (Meisenheimer complex) formed upon attack at these positions is stabilized by a resonance structure that places the negative charge on the electronegative nitrogen atom. stackexchange.com

In this compound, the C-2 and C-6 positions are already substituted. Therefore, nucleophilic attack would be directed primarily to the C-4 position. For a substitution reaction to occur, a suitable leaving group must be present at the target position. If the substrate is, for example, a 4-halo-pyridine-2,6-dicarbonitrile, a nucleophile could readily displace the halide. youtube.com In the absence of a leaving group, the reaction is more difficult but can sometimes be achieved under forcing conditions, often involving an oxidative step or a Chichibabin-type mechanism where a hydride ion is formally displaced.

Synthesis of Pyridine-Based Tridentate Ligands

This compound is a valuable precursor for the synthesis of various pyridine-based tridentate ligands, which are crucial in coordination chemistry for creating stable metal complexes. The reactivity of the two nitrile groups allows for their conversion into different donor functionalities, leading to ligands that can bind to a metal center through three coordination sites, typically in an N,N,N arrangement.

A primary method for creating such ligands involves the reaction of the dinitrile with amino alcohols. A notable example is the synthesis of chiral pyridine bis(oxazoline), or PyBox, ligands. In a documented procedure, this compound is reacted with two equivalents of a chiral amino alcohol, such as (R)-2-amino-4-phenylbutan-1-ol, in the presence of a catalyst like zinc trifluoromethanesulfonate. nih.gov The reaction is typically conducted in a high-boiling solvent like toluene (B28343) at reflux for 24 hours. nih.gov This process involves the cyclization of the amino alcohol with the nitrile groups to form the two oxazoline (B21484) rings, yielding the tridentate ligand where the central pyridine nitrogen and the two nitrogen atoms of the oxazoline rings can coordinate to a metal. nih.gov

Another route to tridentate ligands involves the modification of the nitrile groups into amines. The synthesis of 2,6-bis(α-aminoisopropyl)pyridine, a ditertiary carbinamine ligand, has been reported starting from this compound. sigmaaldrich.comottokemi.com This transformation adds functionalities capable of coordinating with metal ions.

Furthermore, this compound can be used to synthesize ligands containing other heterocyclic donor groups. For instance, it reacts with sodium azide and ammonium chloride in dimethylformamide (DMF) to produce bis(tetrazole) derivatives. chemicalbook.com The resulting 2,6-bis(5H-tetrazol-5-yl)pyridine can act as a tridentate ligand. Similarly, treatment with hydroxylamine yields amidoxime (B1450833) derivatives, which are also potential precursors for more complex ligand systems. chemicalbook.com

Table 1: Examples of Tridentate Ligands Synthesized from this compound

| Reagent(s) | Resulting Ligand Structure | Ligand Name/Class | Reference |

|---|---|---|---|

| (R)-2-amino-4-phenylbutan-1-ol, Zinc trifluoromethanesulfonate | 2,6-Bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine | Pyridine bis(oxazoline) (PyBox) | nih.gov |

| Grignard reagents followed by hydrolysis/reduction (conceptual route) | 2,6-bis(α-aminoisopropyl)pyridine | Ditertiary Carbinamine | sigmaaldrich.comottokemi.com |

| Sodium azide, Ammonium chloride | 2,6-bis(5H-tetrazol-5-yl)pyridine | Bis(tetrazole) | chemicalbook.com |

Functionalization of the Pyridine Ring System

The functionalization of the pyridine ring in this compound is challenging due to the inherent electronic properties of the molecule. The pyridine nitrogen and the two electron-withdrawing nitrile groups at the 2- and 6-positions significantly decrease the electron density of the aromatic ring, deactivating it towards electrophilic substitution. uoanbar.edu.iq

This deactivation is analogous to that seen in highly deactivated benzene rings like nitrobenzene. uoanbar.edu.iq Consequently, electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation occur only under very harsh conditions, and Friedel-Crafts reactions are generally not feasible. uoanbar.edu.iqchemicalbook.com When electrophilic substitution is forced to occur, it is directed to the C-3 and C-5 positions (meta-positions), which are the points of highest relative electron density in the deactivated ring. uoanbar.edu.iqquora.com The initial interaction of an electrophile is often with the lone pair of electrons on the basic nitrogen atom, forming a pyridinium (B92312) ion, which further deactivates the ring towards electrophilic attack. uoanbar.edu.iqquora.com

Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic attack. In a typical pyridine system, nucleophilic substitution is favored at the C-2, C-4, and C-6 positions. uoanbar.edu.iqchemicalbook.com However, in this compound, these positions are already substituted with the nitrile groups. Therefore, direct nucleophilic substitution of a hydrogen atom on the ring is uncommon without the presence of a good leaving group or the use of powerful nucleophiles under forcing conditions.

Modern synthetic methods offer pathways to functionalize the otherwise inert C-H bonds of the pyridine ring. Transition-metal catalysis has emerged as a powerful tool for this purpose. beilstein-journals.org For example, heterobimetallic catalysts have been used for the selective monoalkylation of pyridines at the C-2 position with alkenes. beilstein-journals.org While the existing nitrile groups at the 2- and 6-positions in this compound would sterically and electronically influence such reactions, catalytic C-H functionalization at the C-4 position remains a theoretical possibility for introducing new substituents.

Another specialized method for functionalization is through biocatalysis. Whole cells of certain microorganisms, such as Burkholderia sp. MAK1, have demonstrated the ability to perform regioselective oxyfunctionalization of pyridine derivatives. researchgate.net These biocatalysts can introduce hydroxyl groups onto the pyridine ring, for instance, at the 5-position, to form pyridinols. researchgate.net This enzymatic approach provides a green alternative for producing functionalized pyridines that are difficult to obtain through traditional chemical synthesis. researchgate.net

Table 2: Reactivity of the Pyridine Ring in this compound

| Reaction Type | Reagent Class | Reactivity Profile | Preferred Position(s) | Reference |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | Electrophiles (e.g., HNO₃/H₂SO₄) | Highly deactivated; requires very harsh conditions. | C-3, C-5 | uoanbar.edu.iqquora.com |

| Nucleophilic Aromatic Substitution | Nucleophiles | Activated at C-2, C-4, C-6, but these are already substituted. | C-4 (theoretically, for C-H activation) | uoanbar.edu.iqchemicalbook.com |

| Catalytic C-H Functionalization | Alkenes, Alkynes (with transition metal catalyst) | Potential for introducing alkyl/alkenyl groups at C-H bonds. | C-4 | beilstein-journals.org |

| Enzymatic Oxyfunctionalization | Whole-cell biocatalysts | Regioselective hydroxylation. | C-5 | researchgate.net |

Spectroscopic and Structural Characterization of Pyridine 2,6 Dicarbonitrile and Its Complexes

Advanced Spectroscopic Techniques

A variety of spectroscopic methods are instrumental in characterizing pyridine-2,6-dicarbonitrile and its derivatives, each providing unique insights into their molecular structure, electronic properties, and dynamic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound derivatives. Both ¹H and ¹³C NMR are used to determine the positions of substituents and understand the electronic environment within the molecule. For instance, in a derivative like 4-methoxythis compound, the ¹H NMR spectrum shows a singlet for the two equivalent protons on the pyridine (B92270) ring at δ 7.37 ppm and a singlet for the methoxy (B1213986) protons at δ 3.97 ppm. mdpi.com The ¹³C NMR spectrum for the same compound reveals signals for the pyridine ring carbons and the methoxy carbon, confirming the molecular structure. mdpi.com

In more complex systems, such as 2,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-4-(4-(trimethylsilylethynyl)phenyl)pyridine-3,5-dicarbonitrile, ¹H and ¹³C NMR spectra provide detailed information about the arrangement of the bulky carbazolyl and phenyl groups around the central pyridine core. beilstein-journals.org The well-resolved signals in the aromatic region of the ¹H NMR spectrum, typically between 7 and 9 ppm, are crucial for confirming the successful synthesis and purity of these complex molecules. dcu.ie

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |

| 4-Methoxythis compound | CDCl₃ | 7.37 (s, 2H, H-3, H-5), 3.97 (s, 3H, CH₃O) | mdpi.com |

| 2,6-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-4-(4-(trimethylsilylethynyl)phenyl)pyridine-3,5-dicarbonitrile | CDCl₃ | 8.11 (d, J = 1.9 Hz, 4H), 7.87–7.76 (m, 4H), 7.72 (d, J = 8.9 Hz, 4H), 7.49 (dd, J = 8.8, 1.9 Hz, 4H), 1.47 (s, 36H), 0.31 (d, J = 1.0 Hz, 9H) | beilstein-journals.org |

| Dimethyl 4-methoxypyridine-2,6-dicarboxylate | - | 7.72 s (2H, H-3, H-5), 3.97 s (3H, CH₃O), 3.90 s (6H, 2CH₃OC(O)) | mdpi.com |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are vital for identifying the characteristic functional groups in this compound and its derivatives. The most prominent feature in the IR spectrum is the strong absorption band corresponding to the nitrile (-C≡N) stretching vibration, which typically appears around 2220-2243 cm⁻¹. mdpi.com This peak serves as a clear indicator of the presence of the dicarbonitrile functionality.

In addition to the nitrile peak, other characteristic vibrations can be observed. For example, in 4-methoxythis compound, a peak at 1591 cm⁻¹ is attributed to the C=C/C=N stretching vibrations of the pyridine ring. mdpi.com In complexes derived from pyridine-2,6-dicarboxylic acid, the IR spectra show characteristic bands for carboxylate groups. researchgate.net The analysis of these vibrational modes provides valuable information about the bonding and structural integrity of the synthesized compounds.

Table 2: Key IR Absorption Frequencies for this compound and Related Compounds

| Compound | Wavenumber (cm⁻¹) | Assignment | Reference |

| 4-Methoxythis compound | 2243 | -C≡N stretch | mdpi.com |

| 4-Methoxythis compound | 1591 | C=C/C=N stretch | mdpi.com |

| 4-Methoxypyridine-2,6-dicarboxamide | 3317, 3288 | N-H stretch | mdpi.com |

| 4-Methoxypyridine-2,6-dicarboxamide | 1672 | C=O stretch | mdpi.com |

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and confirm the elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which are crucial for verifying the molecular formula of newly synthesized compounds. mdpi.combeilstein-journals.org For instance, the mass spectrum of 4-methoxythis compound shows a molecular ion peak [M]⁺ at m/z 159.0429, which is consistent with its calculated molecular weight. mdpi.com

Electrospray ionization (ESI) is a common soft ionization technique used for these compounds, often showing the protonated molecule [M+H]⁺ or other adducts. beilstein-journals.org In the case of 2,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-4-(4-(trimethylsilylethynyl)phenyl)pyridine-3,5-dicarbonitrile, the ESI-MS showed the [M+H]⁺ peak at m/z 856. beilstein-journals.org Fragmentation patterns observed in the mass spectra can also provide valuable structural information.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound and its complexes. The absorption spectra of these compounds provide insights into their electronic structure and potential for applications in optoelectronic devices. beilstein-journals.org Derivatives of pyridine-3,5-dicarbonitrile (B74902) often exhibit non-structured low-energy absorption bands in the range of 350–450 nm, which are attributed to intramolecular charge transfer (ICT) from a donor part of the molecule to the acceptor pyridine-dicarbonitrile core. beilstein-journals.org

For example, solutions of 2,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile derivatives in solvents like toluene (B28343), tetrahydrofuran (B95107) (THF), and chloroform (B151607) show these characteristic ICT bands. beilstein-journals.org The position and intensity of these absorption bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism, which is a hallmark of ICT processes. researchgate.net In metal complexes, such as those with rhodium and iridium, the absorption spectra can be shifted towards the visible region, indicating the influence of the metal center on the electronic properties of the ligand. asianpubs.org

Photoluminescence (PL) and time-resolved luminescence spectroscopy are powerful tools for studying the light-emitting properties of this compound derivatives, which is crucial for their application in OLEDs. ktu.edunih.gov These compounds often exhibit emission in the visible region of the spectrum due to intramolecular charge transfer. beilstein-journals.orgnih.gov The photoluminescence spectra of solutions of these compounds are typically non-structured. beilstein-journals.org

An interesting property observed in some pyridine-3,5-dicarbonitrile derivatives is thermally activated delayed fluorescence (TADF). beilstein-journals.orgktu.edu This is indicated by an enhancement of the photoluminescence intensity after the removal of oxygen from the solution. beilstein-journals.orgktu.edu The photoluminescence quantum yields and TADF properties are often sensitive to the surrounding medium. ktu.edunih.gov Time-resolved luminescence studies provide information on the lifetime of the excited states, which is essential for understanding the mechanisms of light emission. beilstein-journals.org For instance, complexes of pyridine-2,6-dicarboxylic acid with lanthanide ions like Eu(III) and Tb(III) can exhibit sensitized luminescence with long lifetimes. rsc.orgresearchgate.net

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the structure-property relationships of this compound and its complexes.

For example, the crystal structure of 2,3'-bi-pyridine-2',6'-dicarbonitrile reveals four independent molecules in the asymmetric unit with varying dihedral angles between the two pyridine rings. nih.goviucr.org The crystal packing is stabilized by C-H···N hydrogen bonds and offset π-π stacking interactions. nih.goviucr.org In another example, the crystal structure of a copper(II) complex with a ligand derived from 4-methoxythis compound shows a distorted square pyramidal coordination environment around the copper ion. mdpi.com These detailed structural insights obtained from X-ray crystallography are invaluable for designing new materials with tailored properties.

Table 3: Crystallographic Data for a Derivative of this compound

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 2,3'-bi-pyridine-2',6'-dicarbonitrile | C₁₂H₆N₄ | Monoclinic | P2₁/n | 8.60090(10) | 10.41570(10) | 9.58110(10) | 97.3100(10) | sorbonne-universite.fr |

| 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile | C₉H₉N₅ | Monoclinic | P2₁/c | 28.667 (7) | 3.9702 (10) | 17.950 (4) | 112.920 (3) | iucr.org |

Crystal Packing and Intermolecular Interactions

In the case of 2,3'-bipyridine-2',6'-dicarbonitrile, the molecule crystallizes with four independent molecules (A, B, C, and D) in the asymmetric unit. The arrangement of these molecules in the crystal lattice is governed by C-H···N hydrogen bonds. Molecules A and B form layers parallel to the ab plane through these hydrogen bonds. nih.goviucr.org Concurrently, molecules C and D are linked into chains along the b-axis via similar C-H···N interactions. nih.goviucr.org These layers and chains are further organized in an alternating fashion along the c-axis, stabilized by offset π-π stacking and C≡N···π interactions, with a notable N-to-pyridine-centroid distance of 3.882 (2) Å. nih.goviucr.orgresearchgate.net This intricate network of interactions results in a stable supramolecular framework. nih.goviucr.orgresearchgate.net

The introduction of different functional groups to the this compound core can lead to variations in the crystal packing. For instance, in 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, the molecules form dimers through N—H⋯N hydrogen bonds, creating an R²₂(12) motif. nih.govresearchgate.net These dimers then propagate into chains along the b-axis, which are further interconnected by additional N—H⋯N hydrogen bonds, establishing a three-dimensional network. nih.govresearchgate.net The stability of this structure is further enhanced by N—H⋯π and π–π stacking interactions, with centroid-centroid separations of 3.899 (8) and 3.7938 (12) Å. nih.govresearchgate.net

In the hydrated form of 2,4-diamino-6-[(1Z,3E)-1-cyano-2,4-diphenylpenta-1,3-dien-1-yl]pyridine-3,5-dicarbonitrile, water molecules play a crucial role in the crystal packing. nih.govnih.gov The molecules are interconnected directly and via water molecules through a network of N—H⋯N, C—H⋯N, O—H⋯N, and N—H⋯O hydrogen bonds, forming layers parallel to the (001) plane. nih.govnih.gov The cohesion between these layers is ensured by C—H⋯π interactions. nih.govnih.gov

Complexes of pyridine-2,6-dicarboxylates, which are structurally related to the dinitrile, also exhibit diverse crystal packing. For example, zinc(II) complexes with 4-chloropyridine-2,6-dicarboxylate and 4-hydroxypyridine-2,6-dicarboxylate form two-dimensional coordination polymers. d-nb.info In these polymers, the pyridine-2,6-dicarboxylate (B1240393) ligands act as both chelating and bridging units. d-nb.info In contrast, nickel(II) complexes with the same ligands form triaqua complexes with a pseudo-octahedral geometry. d-nb.info

Table 1: Selected Intermolecular Interaction Data for this compound Derivatives

| Compound | Interaction Type | Distance/Geometry | Reference |

| 2,3'-bipyridine-2',6'-dicarbonitrile | C≡N···π | N-to-pyridine-centroid distance = 3.882 (2) Å | nih.goviucr.orgresearchgate.net |

| 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile | π–π stacking | Centroid–centroid separations = 3.899 (8) and 3.7938 (12) Å | nih.govresearchgate.net |

| 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile | N—H⋯N | Forms R²₂(12) motif | nih.govresearchgate.net |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis provides a detailed breakdown of the close contacts between neighboring molecules, offering insights into the forces governing the crystal packing.

For derivatives of this compound, Hirshfeld surface analysis reveals the relative contributions of different types of intermolecular contacts. In the case of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, the analysis indicates that the most significant contributions to the surface contacts arise from H···H (46.1%), N···H/H···N (20.4%), and C···H/H···C (17.4%) interactions. nih.govresearchgate.net This highlights the predominance of van der Waals forces and hydrogen bonding in the crystal packing.

Similarly, for 2,4-diamino-6-[(1Z,3E)-1-cyano-2,4-diphenylpenta-1,3-dien-1-yl]pyridine-3,5-dicarbonitrile monohydrate, which crystallizes with two independent molecules (I and II), the Hirshfeld surface analysis shows that H···H interactions are the most prominent, accounting for 39.1% for molecule I and 40.0% for molecule II. nih.govnih.gov These are followed by C···H/H···C (26.6% for molecule I and 25.8% for molecule II) and N···H/H···N (24.3% for both molecules) interactions. nih.govnih.gov The red areas on the d_norm maps for this compound clearly indicate the presence of O—H⋯N, N—H⋯O, N—H⋯N, and C—H⋯N hydrogen bonds. nih.gov

In a more complex system, such as 6-amino-8-(2,6-dichlorophenyl)-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile, the Hirshfeld surface analysis reveals that N···H/H···N (28.4%), H···H (24.5%), C···H/H···C (21.4%), and Cl···H/H···Cl (16.1%) contacts are the most significant contributors to the crystal packing. iucr.org This demonstrates how the introduction of halogen atoms can influence the intermolecular interaction landscape.

The analysis of two coordination polymers, a Cu(II) and a Co(II) complex with a triazole-carboxylate ligand derived from a pyridine structure, shows that H···O/O···H, H···H, H···N/N···H, and H···C/C···H interactions are the most significant. mdpi.com The shape index of the Hirshfeld surface for these complexes also visualizes the presence of π···π stacking interactions through adjacent red and blue triangles. mdpi.com

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Pyridine-dicarbonitrile Derivatives

| Compound | H···H (%) | N···H/H···N (%) | C···H/H···C (%) | Other significant contacts (%) | Reference |

| 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile | 46.1 | 20.4 | 17.4 | C···C (6.9), N···C/C···N (3.8), N···N (2.7), S···C/C···S (1.5), S···H/H···S (0.6), S···S (0.6) | nih.gov |

| 2,4-diamino-6-[(1Z,3E)-1-cyano-2,4-diphenylpenta-1,3-dien-1-yl]pyridine-3,5-dicarbonitrile (Molecule I) | 39.1 | 24.3 | 26.6 | nih.govnih.gov | |

| 2,4-diamino-6-[(1Z,3E)-1-cyano-2,4-diphenylpenta-1,3-dien-1-yl]pyridine-3,5-dicarbonitrile (Molecule II) | 40.0 | 24.3 | 25.8 | nih.govnih.gov | |

| 6-amino-8-(2,6-dichlorophenyl)-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile | 24.5 | 28.4 | 21.4 | Cl···H/H···Cl (16.1) | iucr.org |

| 1,6-diamino-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile (Molecule 1) | 17.6 | 27.1 | 13.6 | O···H/H···O (9.3) | nih.govrudn.ru |

| 1,6-diamino-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile (Molecule 2) | 25.4 | nih.govrudn.ru |

Coordination Chemistry of Pyridine 2,6 Dicarbonitrile Ligands

Design and Synthesis of Pyridine-2,6-dicarbonitrile-Based Ligands

This compound serves as a key building block for synthesizing multidentate ligands, where the nitrile groups are transformed into different coordinating moieties. This conversion is central to designing ligands with specific coordination geometries and properties, such as pincer-type and chelating ligands.

Pincer ligands are tridentate ligands that typically bind to a metal center in a meridional fashion. The rigid backbone provided by the pyridine-2,6-disubstituted scaffold is ideal for creating such ligands. Synthesis often involves the conversion of the nitrile groups into imines, pyrazoles, or iminophosphoranes.

2,6-Bis(imino)pyridine Ligands: These are synthesized through the reduction of the nitrile groups in this compound to amines, followed by condensation with appropriate aldehydes or ketones. These ligands form stable complexes with various transition metals, including iron, cobalt, and zinc. rsc.orgrsc.org

2,6-Bis(pyrazolyl)pyridine (bpp) Ligands: These ligands are analogues of terpyridine and are synthesized from precursors derived from the this compound framework. They substitute the terminal pyridine (B92270) rings of terpyridine with pyrazole rings, which alters the basicity and π-orbital energies, thereby influencing the kinetic stability and physicochemical properties of their metal complexes. researchgate.net

Bis(iminophosphorane)pyridine Ligands: These can be synthesized from 2,6-bis(azidomethyl)pyridine, a derivative accessible from this compound precursors. The reaction with phosphines via the Staudinger reaction yields the desired pincer ligands, which readily form complexes with metals like iron(II). mdpi.com

Table 1: Examples of Pincer Ligands Derived from this compound Precursors

| Ligand Type | General Structure | Synthetic Precursor from this compound |

|---|---|---|

| 2,6-Bis(imino)pyridine | Pyridine core with two imine side arms | 2,6-Diaminopyridine or 2,6-Diacetylpyridine |

| 2,6-Bis(pyrazolyl)pyridine | Pyridine core with two pyrazolyl side arms | Dimethyl pyridine-2,6-dicarboxylate (B1240393) |

The nitrile groups of this compound can be converted into various other functional groups, such as amides, to create effective chelating ligands for a range of metal cations.

One notable class of such ligands is the Pyridine-2,6-dicarboxamides . These are synthesized from pyridine-2,6-dicarboxylic acid (obtainable from the hydrolysis of the dinitrile) via conversion to the acyl chloride, followed by reaction with appropriate amines. nih.gov These dicarboxamide derivatives are effective chelating agents for metal cations like Cu(II), Co(II), Fe(II), Ni(II), and Pd(II). nih.gov Another important class, 2,6-bis((benzoyl-R)amino)pyridine derivatives , is synthesized by reacting 2,6-diaminopyridine (obtainable from the reduction of the dinitrile) with benzoyl chloride derivatives. These ligands have shown significant potential for the selective recovery of metal ions. nih.govmdpi.com

Metal Complexation Studies

Ligands derived from this compound form stable complexes with a variety of metals, particularly transition metals. The resulting complexes exhibit diverse coordination geometries and properties, which are influenced by the nature of the ligand, the metal ion, and the reaction conditions.

The tridentate nature of many ligands derived from this compound leads to the formation of well-defined coordination complexes with transition metals.

Iron and Cobalt Complexes: Cationic 2,6-bis(imino)pyridine iron and cobalt complexes have been synthesized and characterized. These five-coordinate complexes can adopt geometries ranging from square-based pyramidal to trigonal bipyramidal. rsc.org

Palladium(II) Complexes: A range of di- and tetrasubstituted Pd(II) complexes with a square-planar geometry have been generated using various 4-substituted pyridine ligands. The electronic and structural modifications of the pyridine ligand allow for the modulation of the metal coordination sphere. nih.gov

Manganese, Cobalt, and Nickel Complexes: The ligand 2,6-bis(imidazol-2-yl)pyridine, a derivative of the this compound scaffold, forms cationic complexes with Mn(II), Co(II), and Ni(II). researchgate.net

Multi-metal Clusters: A dipyrazole/pyridine-dicarbonyl molecule derived from this scaffold has been used in manganese coordination chemistry to produce a neutral {Mn(III)3Na2} cluster with a trigonal bipyramidal topology. nih.gov

Table 2: Selected Transition Metal Complexes with Ligands from this compound Derivatives

| Ligand Type | Metal Ion | Complex Formula Example | Geometry |

|---|---|---|---|

| 2,6-Bis(imino)pyridine | Fe(II), Co(II) | [LMCl(CH₃CN)]SbF₆ | Square-based pyramidal / Trigonal bipyramidal |

| 4-Substituted Pyridines | Pd(II) | [PdCl₂(L)₂] | Square-planar |

| 2,6-Bis(imidazol-2-yl)pyridine | Mn(II), Co(II), Ni(II) | [M(ipi)₂]Cl₂ | (Pseudo)Octahedral |

| Pyridine-2,6-dicarboxamide | Cu(II), Co(II), Ni(II) | Varies | Varies |

The ability of this compound-derived ligands to selectively chelate metal ions has been exploited in the field of metal recovery and separation.

Substituted 2,6-bis((benzoyl-R)amino)pyridine derivatives have proven effective for the recovery of copper(II), nickel(II), cobalt(II), and zinc(II) ions from aqueous solutions. nih.govmdpi.com These compounds can be used as extractants in classical solvent extraction and as carriers in membrane extraction processes. Studies have shown that the efficiency of metal ion recovery depends on the specific substituent on the ligand, the properties of the metal ion, and the concentration. mdpi.com These ligands form stable complexes with the target metal ions, facilitating their separation from aqueous media. nih.govmdpi.com

Applications in Catalysis

Metal complexes featuring ligands derived from the this compound scaffold have demonstrated significant catalytic activity in a variety of organic transformations. The ability to tune the steric and electronic properties of the ligand by modifying the side groups allows for the optimization of the catalyst's performance.

Polymerization Reactions: Cationic iron and cobalt complexes with 2,6-bis(imino)pyridine ligands serve as highly active pre-catalysts for ethylene polymerization. rsc.org

Cross-Coupling Reactions: Palladium(II) complexes with substituted pyridine ligands have been shown to be efficient precatalysts for Suzuki–Miyaura and Heck cross-coupling reactions. nih.gov

Oxidation Catalysis: Iron complexes of pyridinophane ligands, a class of macrocycles that can be constructed from pyridine building blocks, are effective catalysts for the cis-dihydroxylation of alkenes and water oxidation. unimi.it

Other Transformations: Dipyrrin-based metal complexes, which can incorporate a pyridine moiety, are capable of catalyzing reactions such as C-H activation/amination and other polymerization reactions. rsc.org The robust and tunable nature of the pyridine-based ligand framework makes it a versatile platform for developing novel catalysts.

Homogeneous Catalysis (e.g., Electrochemical Oxidation)

The application of this compound complexes in homogeneous catalysis is an emerging area of interest, particularly in the realm of electrochemical transformations. The ligand's electronic properties can stabilize metal centers in various oxidation states, a key feature for catalysts involved in redox reactions. While research is ongoing, the focus has been on ligands derived from this compound. For instance, pyridine-linked bisimidazoline (PyBim) ligands, which are synthesized from this compound, have been used in metal-catalyzed reactions. beilstein-journals.org In certain electrochemical oxidations, complexes utilizing these derivative ligands have successfully yielded desired products. beilstein-journals.org

The direct use of this compound as a ligand in electrocatalysis is less common but holds theoretical promise. The formation of covalent triazine frameworks (CTFs) through the polymerization of this compound has been explored for creating materials with catalytic applications. mdpi.com These materials, however, are typically employed in heterogeneous catalysis. The potential for homogeneous catalysis lies in the ability of a soluble metal complex of this compound to mediate electron transfer processes. For example, Ruthenium(II) complexes with ligands derived from this compound, such as 2,6-di-(tetraz-5-yl)-pyridine, have been synthesized and their electrochemical properties studied, indicating their potential as components in photosensitizers or solar cells. dcu.ie

Table 1: Electrochemical Properties of Related Ruthenium(II) Polypyridyl Complexes

| Complex | Oxidation Potentials (V) | Ligand Source |

| [{Ru(dmbpy)2(2(bibzim)]-[CIO4]2 | Data available | Bipyridine derivative |

| [Ru(II)(tctpy)(ApyA)] | Data available | This compound |

| Ru(II) with 2,6-di-(tetraz-5-yl)-pyridine | Data available | This compound |

This table is for illustrative purposes, showing that derivatives of this compound are used in complexes with notable electrochemical behavior. Specific potential values vary based on experimental conditions. dcu.ie

Synthetic Modeling of Metalloenzyme Active Sites

In the field of bioinorganic chemistry, a primary goal is the synthesis of small molecule complexes that replicate the structure and function of metalloenzyme active sites. These synthetic models provide invaluable insight into reaction mechanisms and the roles of the metal ion and its coordination environment. This compound serves as a valuable precursor for ligands designed to mimic these natural systems.

The rigid framework of the pyridine ring and the specific placement of the nitrile groups at the 2 and 6 positions allow for the synthesis of precise tridentate ligands. beilstein-journals.org By chemically transforming the nitrile groups into other donor groups like imidazolines, carboximidhydrazides, or tetrazoles, chemists can create a coordination environment around a metal center that resembles the active sites of various metalloenzymes. dcu.iebeilstein-journals.orgacs.orgrptu.deresearchgate.net

For example, pyridine-linked bisimidazoline (PyBim) ligands, derived from this compound, are analogues of the well-known PyBOX ligands and have shown excellent performance in creating chiral environments for metal-catalyzed asymmetric reactions, mimicking the stereocontrol exerted by enzymes. beilstein-journals.org Similarly, the reaction of this compound with hydrazine produces pyridine-2,6-bis(carboximidhydrazide), a tridentate ligand precursor that can be further modified to create complexes that model specific enzymatic active sites. rptu.de The resulting metal complexes can then be studied to understand fundamental aspects of substrate binding, activation, and catalysis in their biological counterparts.

Table 2: Ligands Derived from this compound for Bioinorganic Modeling

| Precursor | Derived Ligand Type | Potential Application in Modeling |

| This compound | Pyridine-linked bisimidazoline (PyBim) | Mimicking stereocontrol in asymmetric catalysis active sites beilstein-journals.org |

| This compound | Pyridine-2,6-bis(carboximidhydrazide) | Precursor for creating specific metalloenzyme active site mimics rptu.de |

| This compound | 2,6-bis(1H-imidazol-2-yl)pyridine | Alternative ligands for copper-mediated catalysis studies researchgate.net |

| This compound | 2,6-di-(tetraz-5-yl)-pyridine | Building blocks for photosensitive bio-inspired systems dcu.ie |

Supramolecular Chemistry Involving Pyridine 2,6 Dicarbonitrile

Hydrogen Bonding Interactions and Self-Assembly

The nitrogen atom of the pyridine (B92270) ring and the nitrile groups in pyridine-2,6-dicarbonitrile are effective hydrogen bond acceptors. This property is fundamental to its ability to participate in self-assembly processes, forming well-defined supramolecular structures. The pyridine nitrogen can engage in hydrogen bonds with suitable donor molecules, while the nitrile groups can also participate in weaker C-H···N interactions. These interactions are crucial in directing the assembly of molecules in the solid state.

Derivatives of this compound have also been extensively studied to understand how modifications to the core structure influence self-assembly. For instance, the introduction of amino groups can introduce N-H···N hydrogen bonds, leading to the formation of dimers and, subsequently, higher-order structures like chains and three-dimensional networks. iucr.org

Formation of Supramolecular Structures

The self-assembly of this compound and its derivatives, driven by hydrogen bonding and other non-covalent interactions like π-π stacking, leads to a variety of supramolecular structures. These can range from simple dimers and one-dimensional chains to more complex two-dimensional layers and three-dimensional frameworks.

For example, in the presence of dicarboxylic acids, this compound can act as a co-former in the generation of co-crystals. mdpi.com The resulting supramolecular architecture is stabilized by a combination of hydrogen bonds between the carboxylic acid and the pyridine nitrogen, as well as interactions involving the nitrile groups. mdpi.com The stoichiometry of the components and the nature of the dicarboxylic acid play a crucial role in determining the final structure. mdpi.com

The study of these structures is often facilitated by single-crystal X-ray diffraction, which provides precise information about bond lengths, bond angles, and intermolecular distances, offering a detailed view of the supramolecular arrangement.

| Interaction Type | Participating Groups | Resulting Structure | Reference |

| Hydrogen Bonding | Pyridine N, Nitrile N with donor molecules | Dimers, Chains, 3D Networks | iucr.org |

| Co-crystallization | Pyridine N, Nitrile groups with dicarboxylic acids | Co-crystals with layered or framework structures | mdpi.com |

| π-π Stacking | Pyridine rings | Stabilizes extended structures | iucr.org |

Host-Guest Chemistry and Molecular Recognition

The ability of self-assembled structures of this compound to form cavities or channels allows them to act as hosts for smaller guest molecules. This area of study, known as host-guest chemistry, relies on the principle of molecular recognition, where the host selectively binds to a specific guest based on size, shape, and chemical complementarity.

Porous networks formed from this compound derivatives can encapsulate guest molecules, leading to the formation of inclusion compounds. rsc.org The nitrile groups, in addition to their role in hydrogen bonding, can also coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) with tunable pore sizes and functionalities. These frameworks can exhibit selective guest uptake, making them promising materials for separation and storage applications.

The recognition process is often studied using techniques like Scanning Tunneling Microscopy (STM), which allows for the direct visualization of host-guest complexes on surfaces. rsc.org

Dendritic and Polymeric Networks

For instance, dendritic structures can be synthesized where the this compound moiety is at the focal point, with dendritic wedges attached to the 2 and 6 positions. These materials can exhibit interesting photophysical properties and have potential applications in materials science.

Furthermore, pyridine-containing block copolymers can self-assemble into various nanostructures in solution. rsc.org While not directly focused on the dicarbonitrile derivative, this research highlights the general utility of the pyridine motif in creating complex polymeric assemblies through processes like polymerization-induced self-assembly (PISA). rsc.org The principles of self-assembly driven by the pyridine unit are applicable to systems incorporating the dicarbonitrile functionality, potentially leading to materials with enhanced electronic or coordination properties.

Crystal Engineering and Solid-State Behavior

Crystal engineering is the rational design of crystalline solids with desired properties, and this compound is a valuable tool in this field. By understanding and controlling the intermolecular interactions, it is possible to predict and synthesize crystals with specific packing arrangements and, consequently, specific physical and chemical properties.

The Cambridge Structural Database (CSD) is an essential resource for crystal engineers, containing a vast repository of crystal structures that allows for the analysis of recurring interaction patterns, known as supramolecular synthons. mdpi.com The analysis of crystal structures containing this compound reveals common hydrogen bonding motifs and π-stacking arrangements that govern the solid-state assembly.

The study of different polymorphs—crystals of the same compound with different packing arrangements—is also a key aspect of crystal engineering. The subtle balance of intermolecular forces can lead to the formation of multiple crystalline forms, each with unique properties. The ability to control polymorphism is crucial in various industries, including pharmaceuticals and materials science.

Applications of Pyridine 2,6 Dicarbonitrile in Materials Science

Organic Electronic Materials

The pyridine-3,5-dicarbonitrile (B74902) moiety has garnered considerable attention in the development of materials for organic electronic devices, particularly for heavy-metal-free organic light-emitting diodes (OLEDs). beilstein-journals.org Its derivatives are being explored for their semiconducting properties and potential applications in electronic materials. smolecule.com

Organic Light-Emitting Diodes (OLEDs)

Derivatives of pyridine-2,6-dicarbonitrile are integral to the creation of advanced OLEDs. For instance, donor-acceptor type emitters incorporating a 2,6-diphenylpyridine-3,5-dicarbonitrile core as the acceptor have been synthesized. nih.gov These materials can lead to highly efficient OLEDs. In one study, an OLED using a phenyl-substituted pyridine-3,5-dicarbonitrile derivative as the emitter achieved a maximum external quantum efficiency (EQE) of 29.1%, attributed to the material's high photoluminescence quantum yield (PLQY) of 89% and rigid acceptor structure. beilstein-journals.orgresearchgate.net Another green OLED based on a triarylamine-pyridine-carbonitrile compound, TPAmPPC, demonstrated a remarkable average EQE of 38.8 ± 0.6%. researchgate.net

Thermally Activated Delayed Fluorescence (TADF) Emitters

This compound is a key component in the design of Thermally Activated Delayed Fluorescence (TADF) emitters, which are crucial for high-efficiency OLEDs as they can harvest non-emissive triplet excitons. researchgate.netbeilstein-journals.org The strong electron-withdrawing nature of the cyano groups in pyridine-dicarbonitrile derivatives helps to create a small energy gap between the singlet and triplet excited states (ΔEST), a prerequisite for efficient TADF. rsc.org

Several studies have focused on creating donor-acceptor molecules where a pyridine-dicarbonitrile derivative acts as the acceptor. For example, three TADF materials based on a 2,6-diphenylpyridine-3,5-dicarbonitrile core were synthesized, exhibiting unique structures with large twisted angles between the donor and acceptor groups. acs.org This specific geometry leads to a near-complete spatial separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), resulting in a small ΔEST and excellent TADF properties. acs.org OLEDs fabricated with one of these materials, 246tCzPPC, achieved a high external quantum efficiency of up to 29.6%. nih.govacs.org

Another approach involved developing donor-spacer-acceptor molecules with a double-twist design. rsc.org This design, featuring a pyridine-3,5-dicarbonitrile core, also leads to small ΔEST values and fast reverse intersystem crossing (RISC) processes. rsc.org OLEDs using these green and yellow TADF emitters, Me-DMAC and Me-PXZ respectively, reached high EQEs of 25.8% and 21.1%. rsc.org

Table 1: Performance of OLEDs with this compound-based TADF Emitters

| Emitter Compound | Color | Max. EQE (%) | Reference |

|---|---|---|---|

| 246tCzPPC | Sky Blue | 29.6 | nih.govacs.org |

| Ph-DMAC | Green | 29.1 | researchgate.net |

| TPAmPPC | Green | 38.8 ± 0.6 | researchgate.net |

| Me-DMAC | Green | 25.8 | rsc.org |

| Me-PXZ | Yellow | 21.1 | rsc.org |

Electron-Transporting Organic Semiconductors

The inherent electron-deficient nature of the pyridine (B92270) ring, enhanced by the two electron-withdrawing nitrile groups, makes this compound an excellent candidate for electron-transporting materials (ETMs) in organic electronics. beilstein-journals.orgnih.gov These materials are essential for facilitating the injection and transport of electrons from the cathode to the emissive layer in devices like OLEDs.

Research has demonstrated that polyaromatic π-systems containing pyridine-3,5-dicarbonitrile fragments exhibit promising electron-transporting properties. beilstein-journals.org Cyclic voltammetry measurements of these compounds show high ionization potentials, indicating good hole-blocking and electron-injecting capabilities. nih.govresearchgate.net Furthermore, photoelectron spectroscopy and time-of-flight measurements have confirmed the favorable electron-transporting characteristics of some of these materials. beilstein-journals.orgnih.gov The combination of efficient TADF, good charge transport, and thermal stability positions these pyridine-3,5-dicarbonitrile-based systems as promising candidates for the development of high-performance organic electronic devices. beilstein-journals.org

Conductive Polymers and Nanocomposites

While direct applications of this compound in conductive polymers are not extensively documented, its derivatives can be used to synthesize ligands for creating coordination polymers with conductive properties. For instance, cyanopyridine complexes of copper(I) have been synthesized, forming one-dimensional chain structures. One such polymer, [CuI(pyridine-3,4-dicarbonitrile)2(SCN)]n, exhibited a room-temperature conductivity of 4.3 × 10-5 S·cm-1. acs.org

The incorporation of pyridine-based structures into polymer nanocomposites can enhance their electrical properties. For example, polyaniline and polypyrrole nanocomposites have shown significant improvements in electrical conductivity and electromagnetic interference (EMI) shielding effectiveness when combined with nanofillers like carbon nanotubes. mdpi.com While not directly involving this compound, these examples highlight the potential of pyridine-containing polymers in developing conductive materials.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound and its derivatives, particularly the dicarboxylate form (pyridine-2,6-dicarboxylic acid), are widely used as ligands in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.netnih.gov The nitrogen atom of the pyridine ring and the oxygen or nitrogen atoms of the substituents at the 2 and 6 positions can effectively chelate metal ions, leading to the formation of diverse and stable structures. smolecule.com

For example, the reaction of pyridine-2,6-dicarboxylic acid with copper(II) salts in the presence of different N-heterocyclic spacers has yielded 1D, 2D, and 3D MOFs. researchgate.net Similarly, self-assembly with zinc(II) and neodymium(III) salts has produced novel coordination polymers with varying dimensionalities and network topologies, such as 1D zigzag chains and 2D grids. nih.gov The structural outcome is often influenced by factors like the choice of metal ion and the presence of other coordinating or spacer ligands. researchgate.netnih.gov These materials have potential applications in areas such as catalysis and sorption. researchgate.netchimia.ch

Table 2: Examples of MOFs and Coordination Polymers with Pyridine-2,6-dicarboxylate (B1240393) Ligands

| Metal Ion | Ancillary Ligand/Spacer | Dimensionality | Resulting Structure | Reference |

|---|---|---|---|---|

| Cu(II) | 4,4'-bipyridine | 2D | Network with terminally coordinated water clusters | researchgate.net |

| Zn(II) | - | 1D | Zigzag chain {[Zn(PDA)(H2O)(1.5)]}n | nih.gov |

| Nd(III) | - | 3D | Microporous coordination polymer {[Nd2(PDA)3(H2O)3]·0.5H2O}n | nih.gov |

| Ag(I) | 1,1′-(1,4-butylene)bis-1H-benzimidazole | 2D | Supramolecular architecture from 1D helical chains | researchgate.net |

| Co(II) | 1,1′-(1,4-butylene)bis-1H-benzimidazole | 2D | Undulated (6,3) layer structure | researchgate.net |

Sensor Technologies

The ability of this compound derivatives to chelate metal ions is also harnessed in the development of chemical sensors. smolecule.com Pyridine-2,6-dicarboxamide-based fluorescent sensors have demonstrated high sensitivity and selectivity for detecting specific metal ions. niscpr.res.in

One such sensor, N2,N6-bis(5-Mercapto-1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide (TPDC), was synthesized for the detection of ferric (Fe³⁺) and mercuric (Hg²⁺) ions in an aqueous buffer solution. niscpr.res.in The sensor exhibited a strong fluorescence quenching response upon binding with these ions. The detection limits were found to be 0.49 μM for Fe³⁺ and 0.0066 μM for Hg²⁺, indicating a highly sensitive detection capability. niscpr.res.in The binding stoichiometry between the sensor and the metal ions was determined to be 1:1. niscpr.res.in Such sensors are valuable for environmental monitoring and biological applications due to their simplicity, high sensitivity, and good selectivity. niscpr.res.in

Photocatalysis

This compound and its derivatives have emerged as significant building blocks in the design of advanced materials for photocatalysis. The inherent electronic properties of the pyridine ring, combined with the electron-withdrawing nitrile groups, make this scaffold a versatile component for constructing sophisticated photocatalytic systems, including covalent organic frameworks (COFs), covalent triazine frameworks (CTFs), and molecular donor-acceptor systems. These materials have shown promise in various light-driven applications, such as hydrogen and hydrogen peroxide production, and the reduction of carbon dioxide.

Detailed Research Findings

Research has demonstrated that modifying and incorporating the pyridine-dicarbonitrile motif into larger macromolecular structures is a key strategy for developing efficient photocatalysts.

Covalent Triazine Frameworks (CTFs) for Hydrogen Production: this compound can be used as a monomer for the polymerization of pyridine-enriched Covalent Triazine Frameworks (CTFs). mdpi.com The resulting material, rich in nitrogen sites, provides an effective support for anchoring single metal atoms. In one study, a CTF synthesized from 2,6-pyridine dicarbonitrile was modified with Cobalt single atoms (Co₁-PCTF). mdpi.com This material served as an efficient and stable catalyst for photocatalytic hydrogen production. The pyridine nitrogen atoms in the framework played a crucial role in anchoring the Co atoms, which acted as the active sites for hydrogen evolution. The Co₁-PCTF demonstrated the best photocatalytic hydrogen production rate among a series of transition metal single-atom-modified frameworks, a result attributed to the unsaturated d orbitals of cobalt, efficient electron capture, and its unique coordination with the pyridine nitrogen. mdpi.com

Molecular Aggregates for Selective H₂ and H₂O₂ Production: A notable area of research involves donor-acceptor (D-A) molecules derived from pyridine-dicarbonitrile. One such molecule, 2,6-bis(4-cyanophenyl)-4-(9-phenyl-9H-carbazol-3-yl)pyridine-3,5-dicarbonitrile (CNP), demonstrates how molecular packing can control photocatalytic activity. nih.govrsc.org This molecule can form two distinct aggregate states in aqueous dispersions: ordered, semi-crystalline nanofibers (CNP-f) and amorphous nanospheres (CNP-s). nih.govbeilstein-journals.orgresearchgate.net

Time-resolved infrared (TRIR) spectroscopy studies revealed that upon photoexcitation, the CNP-f nanofibers generate long-lived, delocalized polarons, which are charge carriers. rsc.org In contrast, the CNP-s nanospheres produce shorter-lived, more localized polarons. rsc.org This difference in photodynamics directly impacts the photocatalytic outcome. The ordered nanofibers (CNP-f) with their delocalized charges are highly effective for sacrificial photocatalytic hydrogen (H₂) production, achieving rates as high as 31.85 mmol g⁻¹ h⁻¹. nih.govresearchgate.net Conversely, the amorphous nanospheres (CNP-s) show very low H₂ evolution but are excellent for producing hydrogen peroxide (H₂O₂) in the presence of O₂, with rates up to 3.20 mmol g⁻¹ h⁻¹. nih.govresearchgate.net This demonstrates a remarkable ability to switch the photocatalytic product by controlling the supramolecular structure of a single organic chromophore. nih.govrsc.orgnih.gov

Pyridine-Based Frameworks for H₂O₂ Production and CO₂ Reduction: The pyridine motif is central to other advanced photocatalytic frameworks. Pyridine-based Covalent Organic Frameworks (COFs) with pyridyl-imine structures have been specifically designed to enhance photocatalytic H₂O₂ production. nih.gov By incorporating 3,3'-bipyridine (B1266100) units into an imine-based COF skeleton, researchers created a structure with two adjacent nitrogen atoms. This unique arrangement facilitates an efficient one-step, two-electron oxygen reduction reaction (ORR) pathway, suppressing less efficient two-step processes. nih.gov The optimized pyridyl-imine COF (PyIm-COF) achieved a high H₂O₂ production rate of up to 5850 μmol h⁻¹ g⁻¹, nearly double that of pristine bipyridine COFs. nih.gov

In the realm of carbon dioxide reduction, iron complexes featuring ligands derived from pyridine structures have shown significant activity. An iron complex with a 2,6-bis(4'-phenyl-1',2',3'-triazol-1'-yl-methyl)pyridine (L) ligand demonstrated considerable efficiency for the photo-driven reduction of CO₂. torvergata.it When used with a copper-based photosensitizer, this system produced CO with a turnover number (TON) of 576 and a turnover frequency (TOF) of 144 h⁻¹ after four hours of visible light irradiation (λ=420 nm). torvergata.it The system achieved a quantum yield of 7.1% and a selectivity for CO over H₂ of up to 70%. torvergata.it Similarly, metal-organic frameworks (MOFs) doped with Re(I) complexes containing dcbpy (B11939525) (2,2'-bipyridine-5,5'-dicarboxylic acid) ligands have served as active catalysts for photocatalytic CO₂ reduction, showing higher turnover numbers than their homogeneous counterparts. nih.gov

The following table summarizes the performance of various photocatalytic systems based on this compound and its derivatives.

Interactive Data Table: Performance of this compound Based Photocatalysts

| Photocatalyst System | Target Reaction | Key Product(s) | Performance Metric | Value | Reference(s) |

| Co₁-PCTF (from 2,6-pyridine dicarbonitrile) | Hydrogen Evolution | H₂ | Production Rate | Best among M₁-PCTFs | mdpi.com |

| CNP-f Nanofibers | Hydrogen Evolution | H₂ | Production Rate | 31.85 mmol g⁻¹ h⁻¹ | nih.govresearchgate.net |

| CNP-s Nanospheres | Oxygen Reduction | H₂O₂ | Production Rate | 3.20 mmol g⁻¹ h⁻¹ | nih.govresearchgate.net |

| PyIm-COF | Oxygen Reduction | H₂O₂ | Production Rate | 5850 μmol h⁻¹ g⁻¹ | nih.gov |

| FeIIL(NCS)₂py (with pyridine-derived ligand) | CO₂ Reduction | CO | TONCO | 576 (after 4h) | torvergata.it |

| FeIIL(NCS)₂py (with pyridine-derived ligand) | CO₂ Reduction | CO | TOF | 144 h⁻¹ | torvergata.it |

| FeIIL(NCS)₂py (with pyridine-derived ligand) | CO₂ Reduction | CO | Quantum Yield | 7.1% (at 420 nm) | torvergata.it |

| Re-doped MOF (MOF 4) | CO₂ Reduction | CO | TON | 10.9 | nih.gov |

Theoretical and Computational Studies of Pyridine 2,6 Dicarbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Pyridine-2,6-dicarbonitrile, these studies focus on its geometry, electronic orbitals, and charge distribution.